molecular formula C14H13N7O3 B2809206 3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396750-25-6

3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No.: B2809206
CAS No.: 1396750-25-6
M. Wt: 327.304
InChI Key: PVHNHDHSXTYPLB-UHFFFAOYSA-N
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Description

3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of diverse functional groups such as the triazole, oxadiazole, and pyridinone rings suggests a range of biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the 1-methyl-1H-1,2,3-triazole-4-carbonyl intermediate:

    Synthesis of the azetidin-3-yl intermediate: This step often involves the formation of a β-lactam ring, which can be synthesized via the Staudinger reaction.

    Construction of the 1,2,4-oxadiazole ring: This can be synthesized through the reaction of a nitrile oxide with a suitable dipolarophile.

    Coupling of the intermediates: The final step involves coupling the triazole, azetidinyl, and oxadiazole intermediates with the pyridinone moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyridinone rings, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinyl and pyridinone rings, often using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Coupling reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring might yield a triazole N-oxide, while reduction of the oxadiazole ring could produce a dihydro-oxadiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is studied for its potential as an enzyme inhibitor. The triazole and oxadiazole rings are known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, 3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The oxadiazole ring may interact with nucleophilic sites in proteins, altering their function. The azetidinyl group can form covalent bonds with active site residues, leading to enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    3-(5-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one: This compound is unique due to the combination of its functional groups.

    1,2,3-Triazole derivatives: Known for their biological activity and use in drug design.

    1,2,4-Oxadiazole derivatives: Studied for their antimicrobial and anticancer properties.

    Azetidin-3-yl compounds: Often used in the synthesis of β-lactam antibiotics.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

3-[5-[1-(1-methyltriazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O3/c1-20-7-10(17-19-20)14(23)21-5-8(6-21)13-16-11(18-24-13)9-3-2-4-15-12(9)22/h2-4,7-8H,5-6H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHNHDHSXTYPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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